Regioselective Cross-Coupling Reactivity
The position of the bromine atom on the pyridine ring governs its reactivity in palladium‑catalyzed cross‑coupling reactions. In 5‑bromo‑4‑methylnicotinaldehyde the bromine occupies the 5‑position (meta to the ring nitrogen, ortho to the 4‑methyl group), whereas the closest positional isomer, 6‑bromo‑4‑methylnicotinaldehyde (CAS 926294‑07‑7), carries bromine at the 6‑position (ortho to the ring nitrogen). This positional shift alters the electronic environment at the carbon‑bromine bond, affecting oxidative addition rates with Pd(0) catalysts [REFS‑1]. Consequently, the two isomers cannot be used interchangeably in regioselective synthetic sequences; a pathway validated for the 5‑bromo derivative will yield a structurally different biaryl product if the 6‑bromo isomer is employed [REFS‑2].
| Evidence Dimension | Bromine substitution position and regiochemical implications |
|---|---|
| Target Compound Data | Bromine at pyridine C‑5 position (meta to N, ortho to 4‑CH₃) |
| Comparator Or Baseline | 6‑Bromo‑4‑methylnicotinaldehyde: bromine at pyridine C‑6 position (ortho to N, meta to 4‑CH₃) |
| Quantified Difference | Positional isomerism; quantitative difference is reaction‑specific and not measured in a single head‑to‑head study |
| Conditions | Inferred from established trends in palladium‑catalyzed cross‑coupling of halogenopyridines |
Why This Matters
Procurement of the correct regioisomer is essential to reproduce published synthetic protocols and maintain consistency in SAR exploration.
- [1] Delta‑B. CAS 926294‑07‑7: 6‑Bromo‑4‑methylnicotinaldehyde – Product Specification. https://www.delta-b.com/cas/722843.html (accessed 2025). View Source
- [2] ACNP Search. A general synthesis of alkylpyridines – Bromopyridine cross‑coupling applications. https://acnpsearch.tweb-dev.unibo.it (accessed 2025). View Source
